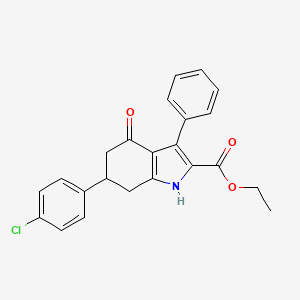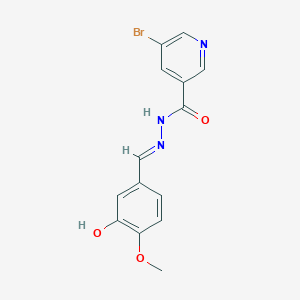![molecular formula C19H19N5O3S B5525773 N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemically synthesized molecules that feature a [1,2,4]triazolo[1,5-a]pyrimidine core, a structure of interest due to its potential biological activities. These activities are explored through various synthetic strategies and molecular modifications, aiming to investigate their chemical behaviors and interactions.
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyrimidine derivatives often involves the condensation of active methylene nitriles with azido-substituted thiophenes or other heteroaromatic azido compounds, followed by intramolecular cyclization processes. For example, Westerlund (1980) describes the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through such a methodology, emphasizing the synthetic utility of heteroaromatic azido compounds (Westerlund, 1980).
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine derivatives, including those with sulfanyl substitutions, has been studied through crystallography. Canfora et al. (2010) reported on the crystal structures of a similar molecule, highlighting the importance of hydrogen bonding and π-π stacking interactions in defining the supramolecular architecture of these compounds (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Chemical Reactions and Properties
The reactivity of [1,2,4]triazolo[1,5-a]pyrimidines involves various chemical reactions, including alkylation, cyclization, and rearrangement processes, leading to the formation of complex heterocyclic compounds. For instance, Hassneen and Abdallah (2003) explored the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, detailing the chemical routes and spectral studies for structure elucidation (Hassneen & Abdallah, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, are significantly influenced by the molecular structure and substitution patterns on the triazolo[1,5-a]pyrimidine ring. The study by Canfora et al. (2010) on the dimethylformamide and water monosolvates of a related compound provides insight into how solvation affects these physical properties (Canfora et al., 2010).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The research surrounding N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide primarily focuses on the synthesis and potential applications of heterocyclic compounds. These compounds exhibit a wide range of biological activities and have garnered interest for their pharmacological potential, including antimicrobial and anticancer properties.
One study details the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, a process that underscores the synthetic utility of heteroaromatic azido compounds. This approach facilitates the creation of diverse heterocyclic frameworks, potentially offering a pathway to novel therapeutic agents (Westerlund, 1980).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of new thienopyrimidine derivatives for their antimicrobial activities highlight the chemical versatility and biological relevance of these compounds. By modifying the thienopyrimidine scaffold, researchers have developed molecules with pronounced antimicrobial properties, indicating their potential as leads for new antimicrobial agents (Bhuiyan et al., 2006).
Additionally, some novel sulfur heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidine, have been synthesized with potential radioprotective and anticancer activities. These findings underscore the therapeutic potential of heterocyclic compounds in oncology and radioprotection, offering avenues for the development of new treatments (Ghorab et al., 2006).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the synthesis of pyrimidine derivatives for the formation of hydrogen-bonded supramolecular assemblies has been explored. These compounds, including dihydropyrimidine-2,4-(1H,3H)-dione derivatives, serve as ligands for co-crystallization, leading to complex structures with extensive hydrogen bonding. This research illustrates the potential of these heterocyclic compounds in the design of novel materials with specific properties (Fonari et al., 2004).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-11-16(18(25)23-13-9-12(26-2)6-7-14(13)27-3)17(15-5-4-8-28-15)24-19(22-11)20-10-21-24/h4-10,17H,1-3H3,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKFWOCLZACAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)